U-50488
Overview
Description
U-50488 is a synthetic compound known for its highly selective kappa-opioid receptor agonist properties. It was developed by the Upjohn Company in the 1970s and 1980s as part of a series of N-substituted benzamide and 2-phenylacetamide compounds. This compound has been studied for its analgesic, diuretic, and antitussive effects, as well as its ability to reverse memory impairment caused by anticholinergic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-50488 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the acetamide intermediate: This involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-methylcyclohexylamine to yield the acetamide intermediate.
Cyclization: The acetamide intermediate undergoes cyclization with pyrrolidine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
U-50488 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.
Substitution: Halogen substitution reactions can modify the 3,4-dichlorophenyl group, leading to different analogs with varying activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with distinct pharmacological profiles.
Scientific Research Applications
U-50488 has been extensively studied in various scientific fields:
Chemistry: this compound serves as a template for developing new kappa-opioid receptor agonists and studying structure-activity relationships.
Biology: Research on this compound helps understand the role of kappa-opioid receptors in physiological and pathological processes.
Medicine: this compound’s analgesic and antitussive properties make it a candidate for developing new pain relief and cough suppressant medications.
Industry: this compound and its analogs are used in the development of new pharmaceuticals and as research tools in drug discovery.
Mechanism of Action
U-50488 exerts its effects by selectively binding to kappa-opioid receptors in the central and peripheral nervous systems. This binding activates the receptors, leading to a cascade of intracellular events that result in analgesic, diuretic, and antitussive effects. The activation of kappa-opioid receptors also modulates neurotransmitter release and neuronal excitability, contributing to its pharmacological actions .
Comparison with Similar Compounds
Similar Compounds
U-47700: Another synthetic opioid with similar analgesic properties but different receptor selectivity.
U-69,593: A kappa-opioid receptor agonist with a different chemical structure but similar pharmacological effects.
LPK-26: A compound with kappa-opioid receptor agonist activity, used in research for its analgesic properties.
Uniqueness
U-50488 is unique due to its high selectivity for kappa-opioid receptors without significant activity at mu-opioid receptors. This selectivity reduces the risk of side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and addiction. Additionally, this compound’s ability to reverse memory impairment caused by anticholinergic drugs sets it apart from other kappa-opioid receptor agonists .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPLYSROCPWFF-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849401 | |
Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-13-4 | |
Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67198-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U-50488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067198134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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